molecular formula C16H13N3 B11865952 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile CAS No. 870966-67-9

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile

Cat. No.: B11865952
CAS No.: 870966-67-9
M. Wt: 247.29 g/mol
InChI Key: GLKIGKMHKRDAHT-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is a chemical compound that features a pyrrolidine ring attached to a naphthalene core with two cyano groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile typically involves the reaction of naphthalene-1,3-dicarbonitrile with pyrrolidine under specific conditions. One common method includes:

    Reactants: Naphthalene-1,3-dicarbonitrile and pyrrolidine.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Catalyst: Often, a base such as potassium carbonate is used.

    Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Corresponding amines from the reduction of cyano groups.

    Substitution: Substituted derivatives at the cyano positions.

Scientific Research Applications

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, as a potential SARM, it would selectively bind to androgen receptors, influencing gene expression and protein synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is unique due to its combination of a naphthalene core with a pyrrolidine ring and two cyano groups, which imparts specific electronic and steric properties that can be exploited in various applications.

Properties

CAS No.

870966-67-9

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-pyrrolidin-1-ylnaphthalene-1,3-dicarbonitrile

InChI

InChI=1S/C16H13N3/c17-10-12-9-13(11-18)16(19-7-3-4-8-19)15-6-2-1-5-14(12)15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

GLKIGKMHKRDAHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C3=CC=CC=C32)C#N)C#N

Origin of Product

United States

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